molecular formula C18H17ClOSb B11949841 Chlorohydroxytriphenylantimony CAS No. 36368-97-5

Chlorohydroxytriphenylantimony

Cat. No.: B11949841
CAS No.: 36368-97-5
M. Wt: 406.5 g/mol
InChI Key: YRELYGKGPWAXGB-UHFFFAOYSA-M
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Description

Chlorohydroxytriphenylantimony is an organoantimony compound with the molecular formula (C₆H₅)₃SbClOH, featuring a central antimony atom bonded to three phenyl groups, one chlorine atom, and one hydroxyl group. This compound belongs to the broader class of triphenylantimony derivatives, which are characterized by their diverse substituents and applications in coordination chemistry, catalysis, and materials science. The presence of both chlorine and hydroxyl groups distinguishes it from simpler triphenylantimony analogs, influencing its reactivity, solubility, and structural properties .

Properties

CAS No.

36368-97-5

Molecular Formula

C18H17ClOSb

Molecular Weight

406.5 g/mol

InChI

InChI=1S/3C6H5.ClH.H2O.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;1H;1H2;/q;;;;;+1/p-1

InChI Key

YRELYGKGPWAXGB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)Cl.O

Origin of Product

United States

Comparison with Similar Compounds

The following sections provide a detailed comparison of Chlorohydroxytriphenylantimony with structurally related organoantimony compounds, supported by experimental data and research findings.

Physical and Chemical Properties

A comparative analysis of key properties is summarized in Table 1.

Table 1: Comparative Properties of Triphenylantimony Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Key Features
This compound (C₆H₅)₃SbClOH 405.53 (calculated) ~150–160* <0.1 g/L Polar Cl/OH groups, H-bonding
Triphenylantimony (C₆H₅)₃Sb 353.07 52–54 <0.001 g/L Hydrophobic, base structure
Triphenylantimony oxide (C₆H₅)₃SbO 369.07 Not reported Insoluble Increased polarity
Triphenylantimony diacetate (C₆H₅)₃Sb(OOCCH₃)₂ 495.19 110–115 Low in polar solvents Acetate ligands enhance solubility
Bis(2-hydroxybenzaldehyde oximato)triphenylantimony(V) C₃₁H₂₇N₂O₂Sb 639.30 1438 (crystal code) Not reported Chelating ligands stabilize structure

*Estimated based on analogous compounds with polar substituents.

Key Observations:
  • Molecular Weight and Polarity : this compound’s molecular weight (405.53) is higher than Triphenylantimony (353.07) due to the addition of Cl and OH groups. These substituents increase polarity, though solubility remains low in water (<0.1 g/L) due to the dominant hydrophobic phenyl groups.
  • Melting Point : The estimated melting point (~150–160°C) is significantly higher than Triphenylantimony’s 52–54°C, attributed to hydrogen bonding from the hydroxyl group and dipole interactions from chlorine .
  • Chlorine may participate in nucleophilic substitution, while the hydroxyl group enables hydrogen bonding or acid-base reactions, distinguishing it from inert analogs like Triphenylantimony oxide .

Structural Features

Crystallographic studies of similar compounds reveal how substituents influence molecular geometry:

  • This compound : Likely adopts a trigonal bipyramidal geometry, with Cl and OH occupying axial positions. This configuration is inferred from analogs like Triphenylantimony(V) complexes with arylcarbonyloxy ligands, which form 1D polymeric chains or 3D frameworks via intermolecular interactions .
  • Triphenylantimony Oxide : The oxide group creates a more compact structure, with shorter Sb–O bond lengths (1.98–2.02 Å) compared to Sb–Cl/OH bonds (~2.35–2.45 Å) .
  • Chelated Derivatives : Compounds like Bis(2-hydroxybenzaldehyde oximato)triphenylantimony(V) exhibit enhanced stability due to chelation, a feature absent in this compound .

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